molecular formula C18H11BrN2OS B2604404 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 476669-38-2

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Cat. No.: B2604404
CAS No.: 476669-38-2
M. Wt: 383.26
InChI Key: AUCRKPCGPVDAJV-ZSOIEALJSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structural features, including a thiazole ring, a bromophenyl group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Aldol Condensation: The final step involves the aldol condensation of the thiazole derivative with 4-hydroxybenzaldehyde in the presence of a base to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential to interact with biological targets such as enzymes or receptors. Its structural features allow it to bind to specific sites, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the hydroxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
  • (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
  • (Z)-2-(4-(3-methylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Uniqueness

The uniqueness of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved bioavailability and efficacy in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-15-3-1-2-13(9-15)17-11-23-18(21-17)14(10-20)8-12-4-6-16(22)7-5-12/h1-9,11,22H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRKPCGPVDAJV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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